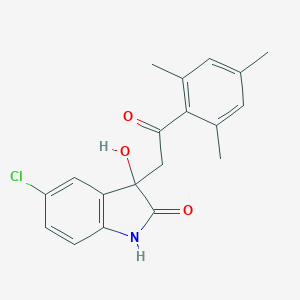
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Applications De Recherche Scientifique
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential as a kinase inhibitor and as a modulator of the immune system.
Mécanisme D'action
The mechanism of action of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of specific enzymes, such as protein kinases and phosphodiesterases. It may also modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. In addition, it has been shown to modulate the immune system by affecting the production of immune-related molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a kinase inhibitor. It has been reported to inhibit the activity of specific kinases, which may be useful in studying the role of these enzymes in cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo. In addition, research on the mechanism of action of this compound may provide insights into the role of specific enzymes and immune-related molecules in disease processes. Finally, studies on the synthesis and modification of this compound may lead to the development of more potent and selective derivatives with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with mesityl oxide in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been reported to yield high purity and good yield of the compound.
Propriétés
Nom du produit |
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C19H18ClNO3 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-10-6-11(2)17(12(3)7-10)16(22)9-19(24)14-8-13(20)4-5-15(14)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23) |
Clé InChI |
SCDHFNRHFJVGLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214553.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214557.png)
![4-{3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214558.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214559.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214560.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214562.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214564.png)
![1-ethyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214566.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214569.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214574.png)
![5-chloro-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214579.png)
![1-(4-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214581.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214584.png)